Molecular weight and formula of 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide
Molecular weight and formula of 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide
An In-Depth Technical Guide to 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide
Abstract: This document provides a comprehensive technical overview of 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide, a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Although direct literature on this specific molecule is sparse, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust framework for its synthesis, characterization, and potential utility. We will delve into its chemical and physical properties, propose a detailed synthetic protocol, outline expected analytical signatures, and discuss the scientific rationale for its application in drug discovery, grounded in the well-documented roles of its constituent functional groups.
Introduction: The Strategic Value of Fluorinated Benzamides
The benzamide scaffold is a cornerstone in medicinal chemistry, present in a wide array of approved therapeutics. Its stability, synthetic accessibility, and ability to engage in crucial hydrogen bonding interactions make it a privileged structure. The strategic functionalization of the benzene ring allows for the fine-tuning of a molecule's pharmacological profile.
The introduction of fluorine into drug candidates has become a pivotal strategy in modern drug design.[1] Due to its high electronegativity and small size, fluorine can profoundly alter a molecule's properties, including:
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Metabolic Stability: A C-F bond is significantly stronger than a C-H bond, allowing fluorine to act as a "metabolic shield," blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.
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Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which may enhance its ability to cross cellular membranes.[1]
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Binding Affinity: The electron-withdrawing nature of fluorine can modulate the acidity (pKa) of nearby functional groups and alter the electronic landscape of the aromatic ring, potentially leading to stronger and more selective interactions with biological targets.[2]
This guide focuses on 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide, a molecule that combines the benefits of the benzamide core with the strategic placement of both an amino group and a fluorine atom. The N-(2-hydroxyethyl) side chain further introduces hydrophilicity and an additional hydrogen bonding moiety. This unique combination of functional groups suggests potential for this molecule as a valuable building block or lead compound in drug discovery programs.
Molecular Profile and Physicochemical Properties
The fundamental properties of 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide are derived from its molecular structure. These computed properties provide a baseline for understanding its behavior in chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁FN₂O₂ | (Calculated) |
| Molecular Weight | 198.19 g/mol | (Calculated) |
| Monoisotopic Mass | 198.08045 Da | (Calculated) |
| CAS Number | Not available | (Undocumented) |
| IUPAC Name | 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide | (Standard) |
Table 1: Core Physicochemical Properties of the Target Compound.
Proposed Synthesis: Amide Coupling Strategy
The most direct and logical synthetic route to 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide is via a standard amide coupling reaction. This involves the formation of an amide bond between the commercially available starting material, 3-amino-5-fluorobenzoic acid, and ethanolamine.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide.
Detailed Experimental Protocol
This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent, which is known for its high efficiency and low rate of side reactions.
Materials:
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3-Amino-5-fluorobenzoic acid (1.0 eq)[3]
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Ethanolamine (1.2 eq)
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HATU (1.1 eq)
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Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-5-fluorobenzoic acid (1.0 eq) and dissolve it in anhydrous DMF.
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Activation: Add HATU (1.1 eq) and triethylamine (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step forms the activated ester of the carboxylic acid.
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Amine Addition: Slowly add ethanolamine (1.2 eq) to the reaction mixture.
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Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).
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Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove unreacted acid and excess coupling reagents, followed by brine (1x).
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide.
Analytical Characterization (Predicted)
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods. The following are predicted data based on the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Aromatic Protons: Three distinct signals in the aromatic region (approx. 6.5-7.5 ppm), likely appearing as complex multiplets or doublets of doublets due to H-H and H-F coupling.
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Amine (NH₂) Protons: A broad singlet around 3.5-5.0 ppm, which is exchangeable with D₂O.
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Amide (NH) Proton: A triplet or broad signal around 8.0-8.5 ppm, coupled to the adjacent CH₂ group.
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Ethyl (CH₂) Protons: Two distinct signals, likely triplets or multiplets, for the -CH₂-NH- (approx. 3.4-3.6 ppm) and -CH₂-OH (approx. 3.6-3.8 ppm) groups.
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Hydroxyl (OH) Proton: A broad singlet or triplet, exchangeable with D₂O.
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¹³C NMR:
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Carbonyl Carbon: A signal around 165-170 ppm.
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Aromatic Carbons: Multiple signals between 100-165 ppm. The carbons directly bonded to fluorine and nitrogen will show characteristic shifts and C-F coupling.
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Ethyl Carbons: Signals for the two CH₂ carbons in the range of 40-65 ppm.
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Mass Spectrometry (MS)
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High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for the [M+H]⁺ ion is 199.0881 Da. The observation of this ion would be a strong confirmation of the compound's identity.
Rationale for Use in Drug Development and Research
The structural features of 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide make it an intriguing candidate for further investigation in drug discovery.
Target Interaction and Pharmacokinetics
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Fluorine as a Bioisostere: The fluorine at the 5-position can serve as a bioisostere for a hydrogen atom or a hydroxyl group, but with drastically different electronic properties that can modulate target binding.
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Hydrogen Bonding: The molecule possesses multiple hydrogen bond donors (-NH₂, amide -NH, -OH) and acceptors (carbonyl oxygen, fluorine, -OH oxygen, amino nitrogen), providing numerous opportunities for specific interactions with protein targets.
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Modulation of Physicochemical Properties: The interplay between the lipophilic fluorinated aromatic ring and the hydrophilic N-(2-hydroxyethyl) side chain allows for a balanced solubility and permeability profile, which is critical for favorable pharmacokinetics.
Potential Therapeutic Areas
Benzamide derivatives have shown efficacy in a wide range of therapeutic areas. While the specific activity of this compound is unknown, its structural motifs are found in molecules investigated for:
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Oncology: Many kinase inhibitors and other anti-cancer agents feature substituted aromatic amide cores.
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Central Nervous System (CNS) Disorders: The ability of fluorine to enhance brain penetration makes fluorinated compounds attractive for CNS targets.[1]
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Antimicrobial Agents: The benzamide scaffold is present in various antibacterial and antifungal compounds.
Synthetic Utility
As a primary amine, the 3-amino group serves as a versatile synthetic handle for further chemical modification. This allows for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies, a fundamental process in lead optimization.
Caption: Relationship between structural features and potential applications.
Safety and Handling
While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions used for novel laboratory chemicals.
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General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Health Hazards: Based on related benzamides, potential hazards may include skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide represents a molecule of significant interest at the intersection of medicinal and synthetic chemistry. Although not prominently featured in current literature, its structure is built upon principles that are central to modern drug design. The strategic incorporation of fluorine, combined with a versatile benzamide core and multiple points for hydrogen bonding, provides a strong rationale for its synthesis and evaluation. The protocols and predictive data outlined in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this and related compounds.
References
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Saleh, T., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(21), 6367. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2023). The Significance of Fluorine Substitution in Benzamidine Derivatives: A Focus on 3-Fluorobenzamidine Hydrochloride. [Link]
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Tan, Y. X., et al. (2021). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2021(4), M1291. [Link]
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Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10). [Link]
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Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, SP-7(2), 207-212. [Link]
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PubChem. (n.d.). 3-Amino-5-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved February 12, 2024, from [Link]
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Chem-Space. (n.d.). 3-Amino-5-fluorobenzoic acid. [Link]

